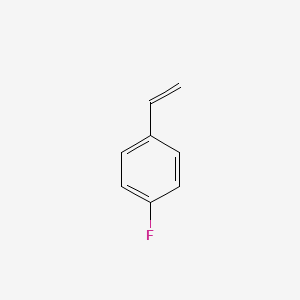

4-Fluorostyrene

描述

4-Fluorostyrene is an organic compound with the chemical formula C8H7F. It is a derivative of styrene, where a fluorine atom replaces one of the hydrogen atoms on the benzene ring. This compound is of significant interest due to its unique properties, which make it useful in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

4-Fluorostyrene can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with methyltriphenylphosphonium bromide, followed by a Wittig reaction to form this compound . Another method includes the radical polymerization of this compound to produce poly(this compound) .

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, often involving advanced purification techniques to remove any impurities.

化学反应分析

Types of Reactions

4-Fluorostyrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

Reduction: Reduction reactions can convert this compound to 4-fluoroethylbenzene.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

Oxidation: 4-Fluorobenzaldehyde, 4-Fluorobenzoic acid.

Reduction: 4-Fluoroethylbenzene.

Substitution: Various substituted fluorostyrenes depending on the reagent used.

科学研究应用

Pharmaceutical Applications

4-Fluorostyrene is increasingly utilized in the pharmaceutical industry, primarily as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The incorporation of fluorine into drug molecules often enhances their biological activity and metabolic stability.

Key Insights:

- Market Share : The pharmaceutical sector is projected to account for over 50% of global demand for this compound by 2024 .

- Fluorinated Pharmaceuticals : The demand for fluorinated compounds in drug design is rising due to their improved pharmacokinetic properties.

Case Study : A study demonstrated the use of this compound as a precursor in synthesizing novel anti-cancer agents, highlighting its role in enhancing efficacy compared to non-fluorinated analogs .

Electronic Applications

The electronics industry is another significant consumer of this compound, particularly in the manufacture of printed circuit boards (PCBs) and organic transistors. Its application as a dielectric material is noteworthy due to its high thermal stability and low leakage current.

Key Insights:

- Dielectric Properties : Research indicates that soluble poly(this compound) can be used as a high-performance dielectric electret material in organic field-effect transistors (OFETs) with improved charge storage capabilities .

- PCB Manufacturing : The increasing miniaturization of electronic devices drives the demand for materials like this compound that can enhance performance while maintaining compactness.

Case Study : A recent study reported that using this compound-based films in OFETs resulted in a mobility of 11.2 cm²/V·s and an on/off ratio of , showcasing its effectiveness in electronic applications .

Agrochemical Applications

In agrochemicals, this compound serves as an important intermediate for synthesizing various pesticides and herbicides. Its role in enhancing the efficacy and selectivity of these compounds is crucial for modern agricultural practices.

Key Insights:

- Market Growth : The agrochemical sector is anticipated to experience significant growth due to the increasing need for effective crop protection solutions .

- Synthesis Intermediates : The compound's utility as a building block for developing new agrochemicals underscores its importance in sustainable agriculture.

Case Study : Research has demonstrated that derivatives of this compound exhibit potent herbicidal activity against several weed species, making them valuable tools for integrated pest management strategies .

Specialty Chemicals

Beyond pharmaceuticals and agrochemicals, this compound finds applications in producing specialty chemicals, including dyes and pigments. Its ability to impart desirable properties such as thermal resistance and chemical stability makes it suitable for high-performance materials.

Key Insights:

- Dyes and Pigments : The demand for high-performance dyes formulated with this compound is on the rise due to their enhanced stability under various environmental conditions .

- Innovative Applications : The compound's unique properties allow for its use in creating advanced materials with tailored functionalities.

Case Study : A study explored the incorporation of this compound into polymer matrices to develop colorants with superior lightfastness and durability, which are essential for automotive and industrial applications .

Summary Table of Applications

| Application Area | Key Uses | Market Insights |

|---|---|---|

| Pharmaceuticals | Synthesis of active pharmaceutical ingredients | >50% market share by 2024 |

| Electronics | Dielectric materials for PCBs and OFETs | High mobility & efficiency |

| Agrochemicals | Intermediates for pesticides | Significant growth expected |

| Specialty Chemicals | Dyes & pigments | Increasing demand for high-performance materials |

作用机制

The mechanism of action of 4-fluorostyrene in its applications, particularly in electronic devices, involves its ability to form stable polymers with high dielectric strength. The fluorine atom enhances the polymer’s stability and resistance to environmental factors, making it suitable for use in organic field-effect transistors and non-volatile memories . The molecular targets include the dielectric materials in electronic devices, where it acts by providing a stable and efficient dielectric layer.

相似化合物的比较

Similar Compounds

- 4-Chlorostyrene

- 4-Bromostyrene

- 4-Methylstyrene

Comparison

4-Fluorostyrene is unique among its analogs due to the presence of the fluorine atom, which imparts distinct properties such as higher electronegativity and stronger carbon-fluorine bonds. These properties result in enhanced thermal stability and resistance to chemical degradation compared to 4-chlorostyrene and 4-bromostyrene . Additionally, the fluorine atom’s small size compared to chlorine and bromine allows for more efficient packing in polymer structures, leading to better material properties.

生物活性

4-Fluorostyrene (4FS) is an aromatic compound that has garnered attention in various fields of research, particularly due to its unique biological activities and potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, summarizing key findings from diverse studies, including case studies and relevant data tables.

This compound is characterized by the presence of a fluorine atom at the para position of the styrene molecule. This modification affects its chemical reactivity and biological interactions. The compound is primarily studied for its role in the synthesis of fluorinated polymers and as a building block in medicinal chemistry.

Estrogenic Activity

One notable area of research involves the estrogenic activity of this compound derivatives. A study examined several fluorinated estradiol analogues, including 4-fluoro-estradiol, which demonstrated binding affinities comparable to estradiol for uterine cytosol receptors. The relative binding affinity (RBA) was significant, indicating that 4-fluoro-estradiol could effectively stimulate uterine growth similar to estradiol in immature mice .

| Compound | Relative Binding Affinity (RBA) | Effect on Uterine Weight |

|---|---|---|

| Estradiol | 1.0 | High |

| 4-Fluoro-estradiol | Comparable to Estradiol | High |

| 16 alpha-Bromo-estradiol | Lower than Estradiol | Moderate |

GABA Uptake Inhibition

Another significant finding relates to the synthesis and biological evaluation of 4-fluoroproline derivatives, which were tested as GABA uptake inhibitors. While these derivatives exhibited some inhibitory potency, their effectiveness was notably less than that of Tiagabine, a well-known GABA uptake inhibitor. The presence of the fluorine atom at the C-4 position was found to reduce basicity and, consequently, the affinity for GAT-1 (GABA transporter), resulting in a drastic decrease in potency .

Synthesis of Fluorinated Polymers

Research has shown that this compound can be polymerized to create high-performance materials with unique properties. For example, poly(this compound) has been developed as a dielectric electret material with excellent optical transparency and processability. This polymer has potential applications in electronic devices due to its stability and performance characteristics .

Water Cleanup Applications

In environmental science, poly(this compound) has been investigated for its role in water cleanup processes. Studies highlighted its effectiveness as an adsorption material for removing contaminants from water systems, showcasing its utility beyond traditional applications .

属性

IUPAC Name |

1-ethenyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVTWJNGILGLAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24936-47-8 | |

| Record name | Benzene, 1-ethenyl-4-fluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50193512 | |

| Record name | 4-Fluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-99-2 | |

| Record name | 4-Fluorostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluorostyrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3FH53DP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common methods for synthesizing 4-fluorostyrene-based polymers?

A1: this compound can be readily polymerized and copolymerized using various methods, including free radical polymerization, atom transfer radical polymerization (ATRP), and anionic polymerization. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does the fluorine atom in this compound affect its reactivity compared to styrene?

A2: The fluorine atom's electronegativity influences the reactivity of this compound in radical copolymerizations. Studies show it generally exhibits lower reactivity compared to styrene, leading to a tendency for alternation in copolymers. [, ]

Q3: What spectroscopic techniques are commonly used to characterize this compound-based materials?

A3: Researchers commonly employ techniques like Infrared (IR), 1H and 13C-NMR, and 19F NMR to characterize the structure and composition of this compound-based polymers and copolymers. [, , , , , , , , , , , , ] Additionally, gel permeation chromatography (GPC) helps determine molecular weight and distribution. []

Q4: How does incorporating this compound affect the thermal properties of polymers?

A4: Introducing this compound into polymer chains generally increases the glass transition temperature (Tg) compared to unsubstituted polystyrene. This increase is attributed to the fluorine atom's influence on chain mobility and intermolecular interactions. [, , , , , , , , , , , , , ]

Q5: What are the potential applications of this compound-based materials in electronics?

A5: Poly(this compound) has shown promise as a high-performance dielectric material for organic field-effect transistors (OFETs) and non-volatile memories. Its high dielectric strength, good thermal stability, and ability to be processed into thin films make it suitable for these applications. []

Q6: How does the presence of fluorine affect the dielectric properties of poly(this compound)?

A6: The fluorine atom's high electronegativity contributes to the high dipole moment of this compound. This, in turn, influences the dielectric properties of poly(this compound), making it suitable for applications requiring high dielectric constants and low dielectric losses. [, ]

Q7: Can this compound-based materials be used in membrane technology?

A7: Yes, sulfonated poly(phenylene oxide) with grafted poly(this compound) side chains shows promise as proton-conducting membranes for fuel cells. The hydrophobic fluorinated side chains help create well-defined nanostructures within the membrane, enhancing proton conductivity. []

Q8: How is this compound used as a probe molecule in zeolite research?

A8: The acid-catalyzed oligomerization of this compound is utilized as a probe reaction to study the accessibility and strength of Brønsted acid sites within zeolites. The formation and location of different oligomeric carbocations provide insights into the pore structure and catalytic activity of zeolites. [, , , , ]

Q9: What role does this compound play in metal-catalyzed cross-coupling reactions?

A9: this compound has been identified as an effective additive in nickel- and cobalt-catalyzed cross-coupling reactions involving organometallic reagents and aryl halides. Its role is believed to be related to the stabilization of catalytic intermediates and facilitation of transmetalation steps. [, , ]

Q10: How have computational methods been employed to study this compound and its derivatives?

A10: Computational techniques like density functional theory (DFT) have been used to study various aspects of this compound, including its conformational analysis, molecular force field calculations, and understanding reaction mechanisms in catalytic processes. [, , , ]

Q11: How do substituents on the aromatic ring of this compound affect its reactivity?

A11: Studies on the copolymerization of this compound with other substituted styrenes reveal that electron-donating groups generally increase reactivity, while electron-withdrawing groups decrease it. [, , ] This knowledge is crucial for tailoring copolymer properties for specific applications.

Q12: How does the position of the fluorine atom influence the properties of fluorinated distyrylbenzene chromophores?

A12: Research on fluorinated distyrylbenzene derivatives shows that the position of fluorine substitution significantly affects the compound's absorption properties, fluorescence behavior, and solid-state packing arrangements. These findings highlight the importance of fluorine regiochemistry in designing materials with specific optoelectronic properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。